(E)-1-Bromo-5-methyl-2-hexene

Description

BenchChem offers high-quality (E)-1-Bromo-5-methyl-2-hexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-Bromo-5-methyl-2-hexene including the price, delivery time, and more detailed information at info@benchchem.com.

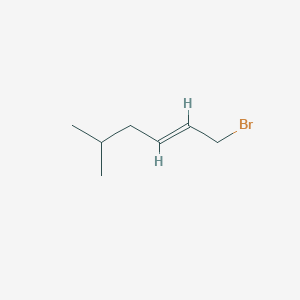

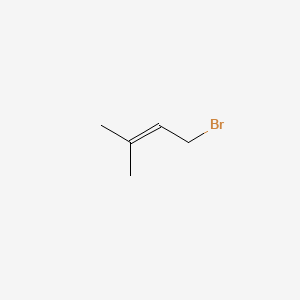

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromo-5-methylhex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3-4,7H,5-6H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLCUCQGNRYXBD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-1-Bromo-5-methyl-2-hexene CAS 103335-72-4 properties

An In-depth Technical Guide to (E)-1-Bromo-5-methyl-2-hexene (CAS: 103335-72-4)

Core Introduction and Structural Overview

(E)-1-Bromo-5-methyl-2-hexene, identified by CAS Registry Number 103335-72-4, is a halogenated alkene that serves as a valuable bifunctional building block in modern organic synthesis.[1] Its molecular structure incorporates two key reactive sites: an allylic bromide and a trans-configured internal double bond. This arrangement provides orthogonal reactivity, enabling chemists to perform sequential and selective transformations. The allylic bromide is an excellent electrophilic center, susceptible to nucleophilic substitution, while the alkene moiety can participate in a variety of addition and metal-catalyzed reactions. These characteristics make it a strategic intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.

The compound has a molecular formula of C7H13Br and a molecular weight of approximately 177.08 g/mol .[2] Its IUPAC name is (E)-1-bromo-5-methylhex-2-ene.[2]

Caption: 2D Chemical Structure of (E)-1-Bromo-5-methyl-2-hexene.

Physicochemical and Spectroscopic Profile

While experimentally determined data for (E)-1-Bromo-5-methyl-2-hexene is limited, a reliable profile can be constructed from predicted values and analysis of analogous structures. These properties are crucial for designing reaction conditions, purification protocols, and storage solutions.

Physicochemical Data Summary

The following table summarizes key computed physical properties for (E)-1-Bromo-5-methyl-2-hexene.[1][2]

| Property | Value | Source |

| CAS Number | 103335-72-4 | [1] |

| Molecular Formula | C7H13Br | [1][2] |

| Molecular Weight | 177.08 g/mol | [1][2] |

| Boiling Point | 168.2 ± 9.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 52.0 ± 10.2 °C (Predicted) | [1] |

| Refractive Index | 1.470 (Predicted) | [1] |

| LogP (Octanol/Water) | 3.1 - 3.72 (Predicted) | [1][2] |

Anticipated Spectroscopic Signatures

Structural elucidation relies on a combination of spectroscopic techniques. Based on its structure, the following key features would be expected:

-

¹H NMR Spectroscopy: The proton NMR spectrum would be highly informative. Key signals would include two distinct vinyl protons (C2-H and C3-H) in the δ 5.2–5.8 ppm range, exhibiting a large coupling constant (J ≈ 15 Hz) characteristic of an E-alkene.[3] A doublet corresponding to the two protons on C1 adjacent to the bromine atom (Br-CH₂) would likely appear around δ 3.9-4.1 ppm. The signals for the isopropyl group at C5 would present as a multiplet for the single proton and two doublets for the diastereotopic methyl groups.

-

¹³C NMR Spectroscopy: The carbon spectrum would show seven distinct signals. The carbon bearing the bromine (C1) would be expected in the δ 30-40 ppm range. The two sp² carbons of the double bond (C2 and C3) would appear in the δ 120-140 ppm region. The remaining sp³ carbons would be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a C-H stretching peak for the sp² carbons of the alkene just above 3000 cm⁻¹. A key diagnostic peak would be the C=C stretch for the trans-disubstituted double bond, appearing around 960-970 cm⁻¹. C-H stretching and bending frequencies for the alkane portions of the molecule would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks would be observed at m/z 176 and 178.[2] Common fragmentation patterns would include the loss of Br• (m/z 97) and cleavage at the allylic position.

Strategic Synthesis: Allylic Bromination

A robust and selective method for synthesizing (E)-1-Bromo-5-methyl-2-hexene is through the allylic bromination of its alkene precursor, (E)-5-methyl-2-hexene. This transformation is most effectively achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂), which is generated in situ. This is critical to avoid the competitive electrophilic addition of bromine across the double bond, thus ensuring the desired substitution reaction at the allylic position.[3]

-

Radical Initiator (e.g., AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism. An initiator is required to generate the initial bromine radical that propagates the chain reaction. Light (hν) can also serve this purpose.

Caption: Workflow for the synthesis of (E)-1-Bromo-5-methyl-2-hexene.

Experimental Protocol: Synthesis via Allylic Bromination

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (E)-5-methyl-2-hexene (1.0 equiv) and carbon tetrachloride (CCl₄) as the solvent. Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equiv).

-

Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture to remove the solid, washing the filter cake with a small amount of cold CCl₄.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation or flash column chromatography on silica gel to yield the pure (E)-1-Bromo-5-methyl-2-hexene.

Reactivity and Applications in Synthetic Chemistry

The dual functionality of (E)-1-Bromo-5-methyl-2-hexene makes it a versatile intermediate for introducing the 5-methylhex-2-enyl fragment into larger molecules.

Nucleophilic Substitution Reactions

As a primary allylic bromide, the compound readily undergoes nucleophilic substitution (S_N2) reactions. The allylic system also allows for potential S_N2' reactions, where the nucleophile attacks the terminal carbon of the double bond. This reactivity is fundamental for forming new carbon-heteroatom or carbon-carbon bonds.

-

Applications: Synthesis of ethers, esters, amines, and azides by reacting with corresponding alkoxide, carboxylate, amine, or azide nucleophiles. It can also react with carbon nucleophiles like cyanides or organometallics.

Transition-Metal-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for their ability to form C-C bonds with high efficiency and selectivity.[4]

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C(sp²)-C(sp²) bond.[4]

-

Heck Coupling: While less common for alkyl halides, related vinyl bromides are extensively used.[4]

-

Sonogashira Coupling: Reaction with a terminal alkyne to create conjugated enyne systems.[4]

Reactions of the Alkene Moiety

The double bond can be functionalized independently, provided the allylic bromide is protected or the reaction conditions are selective.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.

-

Dihydroxylation: Conversion to a diol using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

-

Hydrogenation: Reduction of the double bond to a single bond using H₂ gas and a metal catalyst (e.g., Pd/C), which would yield 1-bromo-5-methylhexane.[5]

Caption: Key synthetic transformations of (E)-1-Bromo-5-methyl-2-hexene.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for (E)-1-Bromo-5-methyl-2-hexene. Therefore, precautions must be based on data from structurally similar flammable organobromides, such as 1-bromohexane and other bromoalkenes.[6][7]

-

Hazard Identification: Assumed to be a flammable liquid and vapor.[6][8] Likely causes skin, eye, and respiratory irritation.[7][9] May be harmful if swallowed or inhaled.

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[7]

-

Avoid breathing vapors or mist.[6]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.[10]

-

Conclusion

(E)-1-Bromo-5-methyl-2-hexene is a synthetically useful building block whose value lies in its predictable and orthogonal reactivity. The presence of both an allylic bromide and an alkene allows for a diverse range of chemical transformations, making it a potent intermediate for the synthesis of complex target molecules in pharmaceutical and materials science research. A thorough understanding of its properties, synthetic routes, and reactivity profile, combined with stringent safety protocols, enables researchers to effectively leverage this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). (E)-1-Bromo-5-methyl-2-hexene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg. (2022, January 27). Design a synthesis of (E)-5-methyl-2-hexene from propyne and 2-methyl-1-propanol. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024, March 13). Can 5-Bromo-1-Pentene Be Used In Organic Synthesis?. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (E)-1-Bromo-5-methyl-2-hexene | C7H13Br | CID 10631132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-methylhex-1-ene|CAS 1379157-36-4|Supplier [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Bromo-5-methylhexane | 35354-37-1 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. Documents [merckmillipore.com]

Stereochemical Dynamics of 5-Methyl-2-Hexenyl Bromide: E/Z Stability & Synthesis

Executive Summary: The Stereochemical Imperative

In the context of drug development and terpene synthesis, 5-methyl-2-hexenyl bromide serves as a critical electrophilic building block (e.g., for introducing isobutyl-terminated prenyl-like chains).[1] The stereochemical integrity of the C2=C3 double bond is paramount, as biological activity often hinges on precise olefin geometry.

The Core Thesis: The (E)-isomer is the thermodynamically favored species (

This guide details the thermodynamic drivers, synthesis of the pure E-isomer, and protocols to prevent racemization/isomerization during handling.

Thermodynamic & Kinetic Analysis

Steric Strain & Thermodynamic Stability

The stability difference between the E (trans) and Z (cis) isomers is governed by non-bonded interactions across the double bond.

| Feature | (E)-5-methyl-2-hexenyl bromide | (Z)-5-methyl-2-hexenyl bromide |

| Geometry | Trans-disubstituted | Cis-disubstituted |

| Steric Interaction | Minimal (H vs. Alkyl/Br) | High (Bromomethyl vs. Isobutyl) |

| A(1,[1]3) Strain | Low | Significant |

| Relative Energy | ||

| Equilibrium Ratio |

Mechanistic Insight: In the Z-isomer, the Van der Waals radius of the bromine atom and the methylene of the isobutyl group create significant steric crowding. This destabilization drives the equilibrium toward the E-isomer.

The Isomerization Mechanism (Winstein Ion-Pairing)

Allylic bromides do not require external nucleophiles to isomerize.[1] They undergo "internal return" isomerization via ionization.

-

Ionization: The C-Br bond breaks to form an allylic carbocation and a bromide anion.

-

Tight Ion Pair (TIP): The ions remain held together by solvent cage effects.

-

Rotation: The carbocation (or the anion's position) rotates.

-

Recombination: Bromide attacks the cation, potentially at the original position (retention) or the rearranged position (isomerization/scrambling).

Critical Factor: Polar solvents stabilize the ion pair, accelerating isomerization. Non-polar solvents (Hexane, Toluene) suppress ionization, kinetically locking the stereochemistry.

Figure 1: Ion-Pair Isomerization Pathway. In polar media, the pathway to the Tight Ion Pair (TIP) opens, allowing rotation and collapse to the thermodynamic mix (favoring E).[1]

Synthetic Pathways: Selective Production of the (E)-Isomer[1]

To obtain high-purity (E)-5-methyl-2-hexenyl bromide, one must avoid conditions that promote

Comparison of Methods

| Method | Reagents | Mechanism | Outcome | Recommendation |

| Appel Reaction | High retention of E-geometry.[1] Neutral pH. | Preferred | ||

| Phosphorus Tribromide | Risk of HBr generation and acid-catalyzed isomerization.[1] | Avoid | ||

| HBr / Acid | Complete scrambling (E/Z mix).[1] | Do Not Use |

Experimental Protocols

Protocol A: Stereoselective Synthesis (Appel Reaction)

Objective: Synthesize (E)-1-bromo-5-methyl-2-hexene from (E)-5-methyl-2-hexen-1-ol.

Reagents:

-

(E)-5-methyl-2-hexen-1-ol (1.0 equiv)[1]

-

Carbon Tetrabromide (

, 1.1 equiv)[1] -

Triphenylphosphine (

, 1.1 equiv)[1][2] -

Dichloromethane (DCM), Anhydrous[1]

Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon. Dissolve alcohol and

in DCM ( -

Cooling: Cool the solution to

(ice bath). -

Addition: Add

portion-wise over 15 minutes. Note: Exothermic reaction. -

Reaction: Stir at

for 30 mins, then warm to RT for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).[1] -

Workup: Add Pentane (precipitates

).[1] Filter through a silica plug. -

Purification: Concentrate carefully (bromide is volatile and unstable). If necessary, rapid flash chromatography on neutral alumina (not silica, to avoid acidity).

Protocol B: Kinetic Stability & Isomerization Assay

Objective: Determine the degradation rate of the E-isomer in solution.

-

Sample Prep: Dissolve

of pure (E)-bromide in -

Baseline: Acquire

NMR ( -

Stress Test: Incubate at

and -

Data Collection: Scan every 4 hours for 24 hours.

-

Analysis: Integrate olefin peaks to calculate E:Z ratio over time.

Handling, Storage & Safety (Self-Validating Systems)

Allylic bromides are lachrymators and alkylating agents. They are also chemically labile.

The "Copper/Silver" Stabilization System

To prevent autocatalytic decomposition (where trace HBr catalyzes further isomerization), use a scavenger.

-

Storage Vessel: Amber glass vial (UV protection).

-

Stabilizer: Add a small coil of Silver Wool or Copper Wire (activated) to the vial. This scavenges free bromide/HBr.

-

Buffer: Store over anhydrous

pellets if acid sensitivity is extreme. -

Temperature:

is mandatory for long-term storage.[1]

Figure 2: Synthesis-to-Storage Workflow. Designed to minimize acid-catalyzed isomerization.[1]

References

-

Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link[1]

-

Snyder, S. A., et al. (2008). "Total Synthesis of Polyprenyl Natural Products." Journal of the American Chemical Society.[3] (Specific reference to allylic bromide handling in terpene synthesis). Link[1]

-

Kim, H., et al. (2006). "Stereoselective Synthesis of Trisubstituted Alkenes." Chemical Reviews, 106(9).[1] (Discussion of A(1,3) strain and E/Z stability).[1] Link[1]

-

PubChem. (2024). "(E)-1-Bromo-5-methyl-2-hexene Compound Summary." National Library of Medicine. Link

-

Winstein, S., et al. (1956). "Allylic Rearrangements and Ion Pair Mechanisms." Journal of the American Chemical Society.[3] Link[1]

Sources

Electrophilic Allyl Bromide Reagents: A Senior Application Scientist's Guide to Synthesis and Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Alkylating Agent

To the practicing chemist, allyl bromide is often introduced as a simple electrophile, a reliable tool for appending a three-carbon unit. While true, this view merely scratches the surface of its profound utility in modern organic synthesis.[1][2] Its ability to engage with a vast array of nucleophiles is amplified by the unique electronic nature of the allyl group, which opens doors to intricate, transition metal-catalyzed transformations that control stereochemistry and regiochemistry with remarkable precision.[3][4][5]

This guide is structured from the ground up, moving from the essential practicalities of handling this reactive reagent to the nuanced mechanistic principles that govern its application. We will not merely present protocols; we will dissect the causality behind them, providing the field-proven insights necessary to troubleshoot, innovate, and apply these methods to complex synthetic challenges in pharmaceutical and materials science.

Part 1: Foundational Knowledge and Safe Handling

Allyl bromide (3-bromopropene) is a colorless to light yellow liquid characterized by an intense, acrid odor. Its utility is intrinsically linked to its high reactivity, which also necessitates stringent safety protocols. It is a lachrymator, toxic, and highly flammable, with a low flash point of approximately -2°C (28°F).[6][7][8]

Physicochemical Properties

A clear understanding of allyl bromide's properties is the first step toward its effective use.

| Property | Value | Citation(s) |

| Molecular Formula | C₃H₅Br | |

| Molar Mass | 120.98 g/mol | |

| Boiling Point | 71°C (160°F) | |

| Melting Point | -119°C (-182°F) | |

| Density | 1.398 g/cm³ | |

| Flash Point | -2°C (28°F) | [6][8] |

| Solubility in Water | Slightly soluble |

Mandatory Safety and Handling Protocol

Due to its hazardous nature, all manipulations of allyl bromide must be conducted within a certified chemical fume hood.[7][9][10]

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate protective gloves (e.g., Viton® or laminate film). Always inspect gloves prior to use and use proper removal technique.[6][7]

-

Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[6][7]

-

Lab Coat: A flame-resistant lab coat should be worn, and contaminated clothing must be removed and laundered promptly by trained personnel.[6]

Storage & Incompatibilities:

-

Store in a cool, well-ventilated, flame-proof area away from heat, sparks, and open flames.[9][10]

-

Containers must be tightly closed, and metal containers should be grounded and bonded during transfer to prevent static discharge.[6][9]

-

Allyl bromide is incompatible with oxidizing agents, strong bases, amines, and metals.[6][10]

Spill & Emergency Response:

-

In case of a spill, evacuate the area, remove all ignition sources, and wear full PPE, including respiratory protection.[8][9]

-

Absorb small spills with an inert material like activated charcoal or vermiculite and place in a sealed container for hazardous waste disposal.[6][9]

-

Ensure emergency eyewash stations and showers are immediately accessible.[6]

Part 2: Synthesis and Purification of Allyl Bromide

While commercially available, in-house preparation of allyl bromide is a common and instructive procedure. The most prevalent methods involve the treatment of allyl alcohol with a bromine source.

Protocol: Synthesis from Allyl Alcohol and HBr

This procedure is a classic Sₙ2-type reaction where the alcohol's hydroxyl group, a poor leaving group, is first protonated by a strong acid to form a good leaving group (water).[11]

Methodology:

-

Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser set for distillation, add 169 mL (250 g) of 48% hydrobromic acid.[12][13]

-

Acid Addition: With stirring and cooling in an ice-water bath, slowly add 40.5 mL (75 g) of concentrated sulfuric acid.

-

Substrate Addition: Add 68 mL (58 g) of allyl alcohol to the cooled mixture.[12]

-

Initiation & Distillation: Place another 40.5 mL (75 g) of concentrated sulfuric acid in the dropping funnel. Slowly add the sulfuric acid to the reaction mixture. The heat of mixing will initiate the reaction, and allyl bromide will begin to distill. The distillation should be complete within approximately 30-60 minutes.[13]

-

Workup: Transfer the distillate to a separatory funnel. Wash sequentially with water, 5% sodium carbonate solution (to neutralize excess acid), and finally with water.[12][13]

-

Drying & Purification: Dry the crude allyl bromide over anhydrous calcium chloride. Purify by distillation, collecting the fraction boiling at 69-72°C.[12][13] The expected yield is typically high, around 85-95%.[12][13]

Part 3: The Core Reactivity - Allyl Bromide as an Electrophile

The carbon atom bonded to the bromine is electron-deficient and thus highly electrophilic, making it susceptible to attack by a wide range of nucleophiles in classic Sₙ2 reactions.[14][15][16]

Direct Alkylation with Soft and Hard Nucleophiles

Allyl bromide serves as a potent alkylating agent for introducing the versatile allyl group.[1][2]

-

C-Allylation: Carbanions, such as those derived from malonates, β-ketoesters, and organometallic reagents (e.g., Grignards), readily displace the bromide to form new C-C bonds.[1][14]

-

N-Allylation: Amines and amides are effectively allylated, a common step in the synthesis of pharmaceuticals and other complex nitrogen-containing molecules.[17][18]

-

O-Allylation: Alkoxides and phenoxides react to form allyl ethers, which are valuable intermediates, for example, as protecting groups that can be cleaved under specific conditions.

-

S-Allylation: Thiolates, being excellent nucleophiles, react rapidly to produce allyl sulfides.[15]

The choice of solvent and base is critical. Aprotic polar solvents like DMF or DMSO often accelerate Sₙ2 reactions. The kinetics of these reactions are highly dependent on the nucleophile and solvent system.

Diagram: General Sₙ2 Reaction

The diagram below illustrates the fundamental nucleophilic substitution pathway.

Caption: The concerted Sₙ2 mechanism for the allylation of a nucleophile.

Part 4: Transition Metal Catalysis - The Tsuji-Trost Reaction

The true power of allylic systems is unlocked through transition metal catalysis, most notably the palladium-catalyzed Tsuji-Trost reaction.[3][4] This reaction transforms the simple electrophilic nature of allyl bromide into a sophisticated platform for asymmetric synthesis.

The Catalytic Cycle: A Paradigm of Organometallic Chemistry

The reaction proceeds via a well-defined catalytic cycle involving a π-allylpalladium intermediate. This is the causal reason for its unique reactivity and stereochemical outcomes.[3][4]

Mechanism Pillars:

-

Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of allyl bromide and undergoes oxidative addition. The bromide leaving group is expelled, typically with inversion of configuration at the carbon center, to form a cationic η³-π-allylpalladium(II) complex.[3][19]

-

Nucleophilic Attack: The nucleophile then attacks the π-allyl ligand. The regiochemistry and stereochemistry of this step are the keys to the reaction's utility.

-

Soft Nucleophiles (pKa > 25): Typically attack the allyl ligand directly from the face opposite the palladium metal (outer-sphere attack). This results in a second inversion of configuration.[3][20]

-

Hard Nucleophiles (pKa < 25): May attack the palladium center first, followed by reductive elimination (inner-sphere attack), which proceeds with retention of configuration at the metal.[3][20]

-

-

Reductive Elimination & Catalyst Regeneration: The final step forms the C-Nu bond, yielding the product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[19]

The overall stereochemistry is a net retention, as two sequential inversions (oxidative addition and outer-sphere nucleophilic attack) occur.[20]

Diagram: The Tsuji-Trost Catalytic Cycle

Sources

- 1. Allyl bromide - Wikipedia [en.wikipedia.org]

- 2. Application of Allyl bromide_Chemicalbook [chemicalbook.com]

- 3. Tsuji-Trost Reaction [organic-chemistry.org]

- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nj.gov [nj.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Unpacking Chemical Reactions: From Allyl Bromide to the Heart of Organic Synthesis - Oreate AI Blog [oreateai.com]

- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 16. quora.com [quora.com]

- 17. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. thieme-connect.de [thieme-connect.de]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of (E)-1-Bromo-5-methyl-2-hexene

Executive Summary

(E)-1-Bromo-5-methyl-2-hexene (CAS: 103335-72-4) is a valuable C7 electrophile used in the synthesis of terpenoids, pheromones, and lipophilic drug fragments. As a primary allylic bromide, it presents specific challenges in palladium-catalyzed cross-coupling: regiocontrol (linear

This guide provides optimized protocols for Suzuki-Miyaura and Negishi couplings designed to maximize the linear E-product. We prioritize conditions that suppress

Mechanistic Insight: The Allylic Challenge

The coupling of allylic bromides proceeds via a Palladium(

The Catalytic Cycle and Regioselectivity

Upon oxidative addition of the allylic bromide to Pd(0), a

- -Attack (C1): Yields the desired linear product (retention of regiochemistry).

-

-Attack (C3): Yields the branched product (

For (E)-1-Bromo-5-methyl-2-hexene, the linear product is generally favored due to steric hindrance at the internal C3 position. However, the E-geometry is at risk if the

Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision points for selectivity.

Figure 1: Mechanistic bifurcation in allylic cross-coupling. Fast transmetallation is required to prevent isomerization.

Protocol A: Suzuki-Miyaura Coupling (Robust & Scalable)

Application: Ideal for coupling with aryl or vinyl boronic acids in pharmaceutical intermediates. Key Strategy: Use of a mild base and a bulky bidentate ligand (dppf) to favor the linear product and prevent bromide hydrolysis.

Materials

-

Electrophile: (E)-1-Bromo-5-methyl-2-hexene (1.0 equiv)

-

Nucleophile: Aryl/Vinyl Boronic Acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) or -

Solvent: THF:Water (9:1) or Toluene:Water (10:1)

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Boronic Acid (1.1 equiv), Base (2.0 equiv), and Pd catalyst (3 mol%).

-

Solvation: Add degassed THF/Water mixture. Note: Rigorous degassing is essential to prevent Pd oxidation and homocoupling.

-

Addition: Add (E)-1-Bromo-5-methyl-2-hexene (1.0 equiv) dropwise via syringe.

-

Why: Adding the electrophile last prevents the formation of Pd-bromide aggregates before the catalytic cycle initiates.

-

-

Reaction: Stir vigorously at Room Temperature for 4–12 hours.

-

Optimization: If conversion is slow, heat to 40°C. Avoid temperatures >60°C to prevent

-hydride elimination/isomerization [1].

-

-

Workup: Dilute with diethyl ether, wash with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography on silica gel.

Protocol B: Negishi Coupling (High Stereofidelity)

Application: Best for coupling with alkyl zinc reagents or sensitive substrates where stereochemical precision is paramount.

Key Strategy: Organozinc reagents react rapidly with

Materials

-

Electrophile: (E)-1-Bromo-5-methyl-2-hexene (1.0 equiv)

-

Nucleophile: Organozinc halide (R-ZnBr) (1.2 equiv) (Prepared via Rieke Zinc or LiCl-mediated insertion)

-

Catalyst:

(5 mol%) or -

Solvent: Anhydrous THF

Step-by-Step Methodology

-

Catalyst Activation: Dissolve

in anhydrous THF under Argon. -

Substrate Addition: Add (E)-1-Bromo-5-methyl-2-hexene (1.0 equiv) to the catalyst solution. Stir for 5 minutes at 0°C.

-

Transmetallation: Add the Organozinc reagent (1.2 equiv) dropwise over 10 minutes at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature and stir for 2–6 hours.

-

Quench: Quench carefully with saturated

solution. -

Workup: Extract with hexanes or ether. (Avoid DCM if volatile products are expected).

Comparative Data & Troubleshooting

Reaction Parameter Comparison

| Parameter | Suzuki-Miyaura | Negishi Coupling |

| Primary Utility | Aryl/Vinyl coupling partners | Alkyl/Alkenyl coupling partners |

| Moisture Tolerance | High (Aqueous biphasic OK) | Low (Strictly anhydrous) |

| Stereoretention | Good (Requires bulky ligands) | Excellent (Fast kinetics) |

| Regioselectivity | >90% Linear (with dppf) | >95% Linear |

| Main Side Product | Protodeboronation of nucleophile | Homocoupling of electrophile |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Isomerization (E to Z) | Slow transmetallation allows | Increase nucleophile concentration; switch to Negishi protocol. |

| Branched Product | Steric bulk on ligand is insufficient.[7] | Switch to |

| Homocoupling (R-R) | Slow oxidative addition or excess O2. | Degas solvents more thoroughly; add substrate slowly. |

| Low Conversion | Catalyst poisoning or bromide hydrolysis. | Use anhydrous bases ( |

Safety & Handling

-

(E)-1-Bromo-5-methyl-2-hexene: Like most allylic bromides, this compound is a potent lachrymator and skin irritant. All handling must occur in a functioning fume hood. Double-gloving (Nitrile) is recommended.

-

Palladium Residues: Pd-contaminated waste streams must be segregated for heavy metal disposal.

References

-

Suzuki-Miyaura Coupling of Allylic Derivatives

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Negishi Coupling Stereocontrol

- Negishi, E., & Liu, F. (2003). Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. Chemical Reviews, 103(5), 1979–2018.

-

Regioselectivity in Allylic Alkylation

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

-

General Protocol Verification (Organic Chemistry Portal)

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]

Application Notes and Protocols for Terpene Chain Extension Using (E)-1-Bromo-5-methyl-2-hexene

Abstract

Terpenoids represent a vast and structurally diverse class of natural products, many of which are of significant interest to the pharmaceutical, fragrance, and flavor industries.[1][2][3] Chemical synthesis provides a powerful tool for accessing these molecules, enabling the creation of novel analogs and facilitating large-scale production.[1] This document provides detailed application notes and protocols for the use of (E)-1-bromo-5-methyl-2-hexene as a key building block for the chain extension of terpene precursors. This versatile C7 allylic bromide serves as a valuable synthon for introducing a common isoprenoid structural motif, facilitating the construction of more complex terpene skeletons.[4][5] We will explore its application in forming carbon-carbon bonds through reactions with various nucleophiles, including organometallic reagents, and provide experimentally validated protocols for researchers in organic synthesis and drug development.

Introduction to Terpene Synthesis and Chain Extension

Terpenes are constructed from five-carbon isoprene units, and their biosynthesis involves the sequential addition of these units to a growing chain.[3][5] In the laboratory, synthetic chemists often mimic this strategy through the iterative addition of isoprenoid building blocks. Allylic halides, such as (E)-1-bromo-5-methyl-2-hexene, are particularly useful for this purpose due to the reactivity of the allylic position, which facilitates nucleophilic substitution reactions.[6][7]

(E)-1-Bromo-5-methyl-2-hexene, with its specific stereochemistry and branched isohexyl moiety, is an ideal reagent for introducing the terminal portion of many common terpenes. Its application allows for the extension of existing terpene fragments or the coupling of smaller precursors to build more complex structures.

Chemical Properties of (E)-1-Bromo-5-methyl-2-hexene

| Property | Value | Source |

| Chemical Name | (E)-1-Bromo-5-methyl-2-hexene | [8] |

| CAS Number | 103335-72-4 | [8][9] |

| Molecular Formula | C7H13Br | [8][9] |

| Molecular Weight | 177.08 g/mol | [8] |

| Boiling Point | 168.2±9.0 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.2±0.1 g/cm3 (Predicted) | [9] |

Core Applications in Terpene Synthesis

The primary application of (E)-1-bromo-5-methyl-2-hexene in terpene synthesis is as an electrophile in carbon-carbon bond-forming reactions. The polarized carbon-bromine bond makes the allylic carbon susceptible to attack by a wide range of nucleophiles. The stability of the resulting allylic carbocation intermediate also plays a crucial role in its reactivity.[10]

Key reaction classes include:

-

Grignard Reactions: Coupling with Grignard reagents (R-MgX) to form new carbon-carbon bonds.[11][12]

-

Organocuprate (Gilman) Reagents: Reactions with lithium diorganocopper reagents (R2CuLi) for efficient and selective alkylation.[13][14]

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and other cross-coupling reactions provide powerful methods for forming C(sp2)-C(sp3) bonds.[15][16]

Experimental Protocols

The following protocols are provided as a guide for the application of (E)-1-bromo-5-methyl-2-hexene in terpene chain extension. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Grignard Reagent Coupling for Terpene Chain Extension

This protocol describes the reaction of a terpene-derived Grignard reagent with (E)-1-bromo-5-methyl-2-hexene. This is a fundamental C-C bond-forming reaction.[11][12]

Workflow Diagram:

Caption: Workflow for Grignard reagent coupling.

Materials:

-

Terpene halide (e.g., geranyl bromide)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

(E)-1-Bromo-5-methyl-2-hexene

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether or THF.

-

Add a solution of the terpene halide (1 equivalent) in anhydrous ether or THF dropwise from the dropping funnel. The reaction is often initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.[17][18]

-

Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.

-

-

Coupling Reaction:

-

Dissolve (E)-1-bromo-5-methyl-2-hexene (1.1 equivalents) in anhydrous THF.

-

Slowly add the solution of the allylic bromide to the cooled Grignard reagent with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Protocol 2: Organocuprate (Gilman Reagent) Coupling

Organocuprate reagents are generally less basic and more selective than Grignard reagents, making them ideal for coupling with allylic halides, often with minimal side reactions.[13][14]

Workflow Diagram:

Caption: Workflow for organocuprate coupling.

Materials:

-

Terpene-derived organolithium reagent (prepared from the corresponding halide and lithium metal or by deprotonation)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or THF

-

(E)-1-Bromo-5-methyl-2-hexene

-

Saturated aqueous ammonium chloride/ammonium hydroxide solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and diethyl ether for elution

Procedure:

-

Gilman Reagent Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend CuI (0.5 equivalents) in anhydrous THF at -78 °C.

-

Slowly add the terpene-derived organolithium reagent (1 equivalent) to the stirred suspension.

-

Allow the mixture to warm to 0 °C and stir until a homogeneous solution of the Gilman reagent is formed.

-

-

Coupling Reaction:

-

Cool the Gilman reagent to -78 °C.

-

Slowly add a solution of (E)-1-bromo-5-methyl-2-hexene (1.1 equivalents) in anhydrous THF.

-

Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH4Cl/NH4OH (9:1 v/v).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Product Characterization

The successful synthesis of the chain-extended terpene should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| 1H NMR Spectroscopy | Appearance of new signals corresponding to the protons of the added isohexyl group, including a characteristic doublet for the gem-dimethyl protons and signals for the vinyl protons of the newly formed double bond.[19] |

| 13C NMR Spectroscopy | Appearance of new carbon signals corresponding to the added C7 fragment.[19] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the chain-extended terpene.[19] |

| Gas Chromatography (GC) | A single major peak with a retention time different from the starting materials can indicate product formation and purity.[20] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic C-H stretching and bending frequencies for alkanes and alkenes, and the absence of the C-Br stretch from the starting material.[19] |

Safety Precautions

-

(E)-1-Bromo-5-methyl-2-hexene is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organometallic reagents such as Grignard and organolithium reagents are highly reactive and pyrophoric. They must be handled under strictly anhydrous and inert conditions.

-

All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete formation of the organometallic reagent due to moisture or impurities. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly prepared or titrated organometallic reagents. |

| Low reactivity of the terpene halide. | Consider converting the halide to a more reactive species or using a different coupling strategy. | |

| Formation of side products | Wurtz coupling of the organometallic reagent. | Add the solution of (E)-1-bromo-5-methyl-2-hexene slowly at low temperature. |

| Elimination reactions. | Use a less basic nucleophile, such as an organocuprate, and maintain low reaction temperatures. | |

| Difficulty in purification | Co-elution of product and starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification methods like preparative TLC or HPLC. |

Conclusion

(E)-1-Bromo-5-methyl-2-hexene is a highly effective and versatile reagent for the chain extension of terpenes. The protocols outlined in this application note, utilizing Grignard and organocuprate reagents, provide robust methods for the construction of complex terpene skeletons. Careful attention to reaction conditions, particularly the exclusion of moisture and the control of temperature, is critical for achieving high yields and purity. These methods offer a valuable addition to the synthetic chemist's toolbox for the development of novel and medicinally relevant terpenoid compounds.

References

- Organotransition Metal Chemistry of Terpenes: Syntheses, Structures, Reactivity and Molecular Rearrangements - PMC. (n.d.).

- 5-Bromo-2-methylhex-1-ene|CAS 1379157-36-4 - Benchchem. (n.d.).

- WO2010019489A2 - Method for making terpene derivatives - Google Patents. (n.d.).

- 14 Formation and reaction of a Grignard reagent. (n.d.).

- Grignard Reaction. (n.d.).

- Functional characterisation of twelve terpene synthases from actinobacteria - PMC - NIH. (2023, September 15).

- Preparation of Alkyl Halides from Alkenes; Allylic Bromination | OpenOChem Learn. (n.d.).

- The Grignard Reaction. (n.d.).

- 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination - Chemistry LibreTexts. (2024, March 17).

- 5 - Organic Syntheses Procedure. (n.d.).

- General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers | Journal of the American Chemical Society. (2025, November 13).

- Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.).

- 2-Hexene, 1-bromo-5-methyl-, (E)- 103335-72-4 - Guidechem. (n.d.).

- Iridium Complex-Catalyzed Allylic Alkylation of Allylic Esters and Allylic Alcohols: Unique Regio- and Stereoselectivity | Journal of the American Chemical Society. (n.d.).

- Pharmacophore ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. (2020, April 28).

- Organometallic Coupling Reactions | Organic Chemistry... - Fiveable. (2025, August 15).

- 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination – Organic Chemistry - NC State University Libraries. (n.d.).

- Solved Design a two-step synthesis of | Chegg.com. (2023, October 16).

- 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.).

- (E)-1-Bromo-5-methyl-2-hexene - PubChem. (n.d.).

- Catalytic Metal-free Allylic C-H Amination of Terpenoids - PubMed. (2020, September 30).

- Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC. (n.d.).

- Heterocyclic and Alkyne Terpenoids by Terpene Synthase‐Mediated Biotransformation of Non‐Natural Prenyl Diphosphates: Access to New Fragrances and Probes - PMC. (2022, September 29).

- Application Notes and Protocols for Grignard Reactions with (E)-5-Undecene Derivatives - Benchchem. (n.d.).

- Application Notes and Protocols for 5-bromo-5-hexen-2-one as an Alkylating Agent - Benchchem. (n.d.).

- Synthesis of bromo-methyl-butene derivatives. - ResearchGate. (n.d.).

- Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS) - MDPI. (2025, November 21).

- Classic Terpene Syntheses - Baran Lab. (n.d.).

- Light-driven (cross-)dimerization of terpenes as a route to renewable C15–C30 crudes for fuel and lubricant oil applications - Diva-portal.org. (2023, January 9).

- Solved Design a synthesis of (E)-5-methyl-2-hexene from | Chegg.com. (2022, January 27).

- En route to terpene natural products utilizing supramolecular cyclase mimetics. (2019, April 25).

- Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents - MDPI. (2023, January 6).

- Coordinative Chain Transfer Polymerization of Sustainable Terpene Monomers Using a Neodymium-Based Catalyst System - MDPI. (2022, July 17).

- Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - MDPI. (2022, November 11).

- Alkene Reactivity - MSU chemistry. (n.d.).

- 10.8: Organometallic Coupling Reactions - Chemistry LibreTexts. (2025, October 19).

- Reactions of Alkenes - Pearson. (n.d.).

- Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry. (2025, July 23).

- Coupling reactions in the synthesis of natural products and biologically active molecules - Repository of Leibniz Universität Hannover. (2014, February 27).

- Draw a stepwise mechanism for the following reaction that illustrates how two substitution products are formed. Explain why 1-bromohex-2-ene reacts rapidly with a weak nucleophile (CH 3 OH) under reaction conditions, even though it is a 1 ° alkyl halide. - Vaia. (n.d.).

- 10.7: Organometallic Coupling Reactions - Chemistry LibreTexts. (2024, March 24).

- Discovery and Characterization of Terpene Synthases Powered by Machine Learning - bioRxiv.org. (2024, January 31).

- Synthesis of Tetrasubstituted Allenes via Palladium-Catalyzed Cross-Coupling of Vinyl Bromides with Diazo Compounds | Request PDF - ResearchGate. (n.d.).

Sources

- 1. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organotransition Metal Chemistry of Terpenes: Syntheses, Structures, Reactivity and Molecular Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. (E)-1-Bromo-5-methyl-2-hexene | C7H13Br | CID 10631132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. vaia.com [vaia.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 5-Bromo-2-methylhex-1-ene|CAS 1379157-36-4|Supplier [benchchem.com]

- 16. fiveable.me [fiveable.me]

- 17. community.wvu.edu [community.wvu.edu]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pharmacophorejournal.com [pharmacophorejournal.com]

- 20. Functional characterisation of twelve terpene synthases from actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

protocol for nucleophilic substitution of allylic bromides

An Application Guide to the Nucleophilic Substitution of Allylic Bromides

Abstract

Allylic bromides are highly versatile and reactive substrates in organic synthesis, prized for their ability to undergo nucleophilic substitution reactions to form a diverse array of carbon-carbon and carbon-heteroatom bonds. Their enhanced reactivity, stemming from the electronic influence of the adjacent π-system, also introduces mechanistic complexity, including the potential for allylic rearrangements. This guide provides an in-depth exploration of the mechanistic pathways governing these transformations, offers detailed experimental protocols for achieving desired outcomes, and addresses critical considerations for reaction optimization and safety.

Introduction: The Unique Reactivity of Allylic Bromides

Allylic bromides are characterized by a bromine atom attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif confers significantly greater reactivity in substitution reactions compared to their saturated counterparts, such as propyl bromide.[1] The π-bond participates in the reaction mechanism, stabilizing transition states and intermediates, which accelerates the substitution process.[1][2] However, this participation also opens up multiple reaction pathways, making a thorough understanding of the underlying mechanisms essential for controlling product distribution. Allylic halides are excellent substrates for introducing new functional groups, and a variety of nucleophiles can be employed. This guide will dissect the factors that dictate the regiochemical and stereochemical outcome of these powerful reactions.

Mechanistic Crossroads: Sₙ2, Sₙ1, Sₙ2', and Sₙ1' Pathways

The nucleophilic substitution of allylic bromides can proceed through four distinct, often competing, mechanistic pathways. The predominant pathway is determined by a careful interplay of substrate structure, nucleophile strength, solvent polarity, and reaction temperature.[3][4]

-

Sₙ2 (Bimolecular Nucleophilic Substitution): This is a direct, one-step displacement mechanism.[5] The nucleophile attacks the α-carbon (the carbon bonded to the bromine) from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[3][6] This pathway is favored by primary allylic bromides, strong nucleophiles, and polar aprotic solvents.[1][4][7]

-

Sₙ1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized allylic carbocation.[5][8] This intermediate can be attacked by the nucleophile at either end of the allylic system.[2][9] Sₙ1 reactions are favored for tertiary and secondary allylic bromides, weak nucleophiles, and polar protic solvents that can stabilize the carbocation intermediate.[1][7][10]

-

Sₙ2' (Bimolecular Nucleophilic Substitution with Allylic Rearrangement): In this concerted mechanism, the nucleophile attacks the γ-carbon (the terminal carbon of the double bond), which induces a simultaneous shift of the double bond and expulsion of the bromide ion from the α-carbon.[2] This pathway can become significant when the α-carbon is sterically hindered.

-

Sₙ1' (Unimolecular Nucleophilic Substitution with Allylic Rearrangement): This pathway is a variation of the Sₙ1 mechanism. After the formation of the resonance-stabilized allylic carbocation, the nucleophile attacks at the γ-position, resulting in a product with a rearranged carbon skeleton.[8][11]

Visualizing the Mechanisms

Caption: Sₙ2: Direct displacement at the α-carbon.

Caption: Sₙ1/Sₙ1': Formation of a resonance-stabilized carbocation.

Caption: Sₙ2': Concerted attack at the γ-carbon with rearrangement.

Key Factors Influencing Reaction Pathway

| Factor | Favors Sₙ2 / Sₙ2' | Favors Sₙ1 / Sₙ1' | Rationale |

| Substrate Structure | Primary (1°) Allylic Bromide | Tertiary (3°) > Secondary (2°) Allylic Bromide | Minimizes steric hindrance for backside attack (Sₙ2)[1][5]; Maximizes carbocation stability (Sₙ1).[4][10] |

| Nucleophile Strength | Strong, High Concentration (e.g., CN⁻, N₃⁻, RS⁻) | Weak, Low Concentration (e.g., H₂O, ROH) | A strong nucleophile is required for the bimolecular rate-determining step.[7][10][12] A weak nucleophile waits for carbocation formation.[3] |

| Solvent | Polar Aprotic (e.g., Acetone, DMF, DMSO) | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) | Aprotic solvents enhance nucleophilicity by poorly solvating anions.[10][13] Protic solvents stabilize the carbocation intermediate and leaving group through H-bonding.[7][10] |

| Leaving Group | Good (Br⁻ is excellent) | Good (Br⁻ is excellent) | A good leaving group is essential for both pathways but is critical for the unimolecular ionization in Sₙ1.[10] |

Experimental Protocols

The following protocols provide step-by-step methodologies for conducting nucleophilic substitutions on allylic bromides, designed to favor specific mechanistic pathways.

Protocol 1: Sₙ2-Favored Synthesis of Allyl Azide

This protocol details the reaction of allyl bromide with sodium azide, a strong nucleophile, in a polar aprotic solvent to favor the direct Sₙ2 displacement pathway.

Materials:

-

Allyl bromide (CAS 106-95-6)

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Caption: General workflow for a typical nucleophilic substitution reaction.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.2 equivalents) and anhydrous acetone. Stir the suspension.

-

Addition of Substrate: Add allyl bromide (1.0 equivalent) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (approx. 50-55 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (NaBr and excess NaN₃).

-

Carefully concentrate the filtrate using a rotary evaporator at low temperature and pressure. Caution: Allyl azide is volatile and potentially explosive.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the drying agent.

-

Carefully remove the solvent via rotary evaporation to yield the crude allyl azide. Further purification can be achieved by careful distillation if necessary.

-

Protocol 2: Sₙ1/Sₙ1'-Favored Solvolysis of 1-Bromo-2-butene

This protocol demonstrates the solvolysis of a secondary allylic bromide in aqueous ethanol. These conditions (weak nucleophile, polar protic solvent) favor an Sₙ1 mechanism, which can lead to a mixture of direct substitution (Sₙ1) and rearranged (Sₙ1') products due to the resonance-stabilized carbocation intermediate.[2][9]

Materials:

-

1-Bromo-2-butene (Crotyl bromide, mixture of E/Z isomers) (CAS 870-63-3)

-

Ethanol/Water mixture (e.g., 80:20 v/v)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 80:20 ethanol/water solvent and a small amount of sodium bicarbonate (approx. 1.5 equivalents) to neutralize the HBr formed during the reaction.[1] Stir to dissolve.

-

Addition of Substrate: Add 1-bromo-2-butene (1.0 equivalent) to the buffered solvent mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. The reaction is typically slower than Sₙ2 reactions.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing brine.

-

Extract the products with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

-

Purification and Analysis:

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Filter and carefully concentrate the solution using a rotary evaporator.

-

Analyze the resulting product mixture by GC-MS and/or ¹H NMR to determine the ratio of the Sₙ1 product (2-buten-1-ol/ethyl ether) and the Sₙ1' product (1-buten-3-ol/ethyl ether).

-

Advanced Considerations

-

Phase-Transfer Catalysis (PTC): For reactions where the nucleophilic salt is soluble in an aqueous phase but the allylic bromide is in an organic phase, a phase-transfer catalyst like a quaternary ammonium salt can be used.[14] The catalyst transports the nucleophile anion into the organic phase, enabling the reaction to proceed efficiently at the interface.[14][15]

-

Stereochemistry: In Sₙ2 reactions involving a chiral allylic center, complete inversion of configuration is expected.[3] Conversely, Sₙ1 reactions proceeding through a planar carbocation intermediate will typically yield a racemic mixture of products.[3][10]

-

Side Reactions: Elimination (E2/E1) can be a competing pathway, especially when using sterically hindered or strongly basic nucleophiles.[16] Using less basic nucleophiles (e.g., acetate followed by hydrolysis) can often favor substitution over elimination.[16]

Safety Precautions

Allylic bromides are hazardous chemicals and must be handled with extreme care in a well-ventilated fume hood.[17]

-

Toxicity and Lachrymatory Properties: Allyl bromide is toxic if swallowed, inhaled, or absorbed through the skin.[18] It is also a potent lachrymator (causes tearing).

-

Flammability: Allyl bromide is a highly flammable liquid and vapor.[18][19] Keep it away from heat, sparks, open flames, and other ignition sources.[17][20] All containers must be grounded and bonded during transfer to prevent static discharge.[17][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[20][21]

-

Storage: Store in a cool, dry, well-ventilated, and fireproof area in tightly sealed containers, protected from light and moisture.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[20]

-

Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like vermiculite or sand before collecting it in a sealed container for hazardous waste disposal.[19][20]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive nucleophile; Insufficient temperature; Poor solvent choice. | Use a stronger nucleophile; Increase reaction temperature; Switch to a more appropriate solvent (e.g., polar aprotic for Sₙ2). |

| Mixture of Products (Regioisomers) | Sₙ1/Sₙ1' pathway is competing or dominant. | To favor Sₙ2, use a primary substrate, a strong nucleophile, and a polar aprotic solvent. Cool the reaction to disfavor the higher-activation energy Sₙ1 pathway. |

| Low Yield due to Elimination | Nucleophile is too basic; High reaction temperature. | Use a less basic nucleophile (e.g., acetate, carboxylate); Run the reaction at a lower temperature. |

| Product Decomposition | Product is unstable to work-up conditions or purification. | Use milder work-up procedures (e.g., avoid strong acids/bases); Purify via chromatography at low temperature instead of distillation. |

References

- Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. (n.d.). Google Scholar.

- Apollo Scientific. (2022, September 16). Allyl bromide.

- SN1 and SN2 Reactions of Allylic Halides and Tosyl

- SAFETY DATA SHEET. (2023, January 15). MilliporeSigma.

- Allyl Bromide Hazard Summary. (n.d.). New Jersey Department of Health.

- ALLYL BROMIDE FOR SYNTHESIS MSDS. (2016, April 19). Loba Chemie.

- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.

- Allyl bromide - Safety Data Sheet. (2026, January 17). ChemicalBook.

- Solvent effects on the rates of miscellaneous nucleophile-promoted reactions in aqueous-alcoholic solvent mixtures. (n.d.). Australian Journal of Chemistry.

- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.

- Nucleophilic Substitution reactions of Allylic halides. (n.d.). University of Liverpool, Department of Chemistry.

- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applic

- SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. (n.d.). Vedantu.

- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021, March 19).

- Alkylation with allylic bromide 10 under phase-transfer catalysis. (n.d.).

- Comparison of SN1 and SN2 Reactions. (2020, May 30). Chemistry LibreTexts.

- Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.

- SN2′, SNi′ and SET Mechanisms. (n.d.). Dalal Institute.

- Nucleophilic Substitution Reaction (PART-2) Solvent Effects. (n.d.). St.

- Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.

- Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. (n.d.). ETH Zürich.

- Regiochemistry of SN1 Reactions with Allylic Electrophiles. (2022, July 20). Chemistry LibreTexts.

- Nucleophilic allylic substitution via SN2. (2020, August 19). Chemistry Stack Exchange.

- Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). YouTube.

- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary.

- Allylic Bromination With Allylic Rearrangement. (2013, December 2). Master Organic Chemistry.

- Nucleophilic Substitution Reactions of Allylic Halides Carrying Electron-withdrawing Substituents in the y-Position. (1972, January 1). RSC Publishing.

- Nucleophilic Substitution at an Allylic, Aliphatic Trigonal and SNi Reactions. (n.d.).

- Allylic Bromination and Benzylic Bromination. (2013, November 25). Master Organic Chemistry.

- Phase Transfer C

- Reactions of Some Allylic and Propargylic Halides with Nucleophiles. (2022, August 4). SciSpace.

- Allylic Substitution Reaction: Mechanism, Examples & Tips. (n.d.). Vedantu.

Sources

- 1. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ocw.uci.edu [ocw.uci.edu]

- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 12. m.youtube.com [m.youtube.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. beta.lakeland.edu [beta.lakeland.edu]

- 18. lobachemie.com [lobachemie.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. nj.gov [nj.gov]

- 21. chemicalbook.com [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Allylic Alkylation Reactions

Welcome to the technical support center for allylic alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity between linear and branched products in metal-catalyzed allylation reactions, such as the Tsuji-Trost reaction.[1] Here, we synthesize field-proven insights with fundamental mechanistic principles to provide actionable troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the core principles governing the outcome of your allylic alkylation reactions.

Q1: What are the primary factors controlling whether my reaction yields a linear or a branched product?

The regioselectivity of a palladium-catalyzed allylic substitution is not governed by a single parameter but is a result of the interplay between several key factors. The nucleophile generally attacks the terminus of the π-allyl intermediate that can best accommodate it, which is influenced by:

-

The Metal Catalyst: While palladium is the most common catalyst and often favors the linear product via attack at the less substituted carbon, other metals like iridium are known to almost exclusively favor the branched regioisomer.[2][3][4] Molybdenum and rhodium have also been used to achieve unique selectivity.[5][6]

-

The Ligand: This is often the most powerful tool for steering selectivity. The ligand's steric bulk and electronic properties directly influence the environment around the metal center.[7][8] For example, bulky ligands can block one terminus of the allyl intermediate, directing the nucleophile to the other.[9]

-

The Allylic Substrate: The substituents on the allylic electrophile create inherent steric and electronic biases. In the absence of other strong directing effects, nucleophilic attack under palladium catalysis typically occurs at the sterically least hindered position.[2][10]

-

The Nucleophile: The nature of the nucleophile is critical. "Soft" nucleophiles (from conjugate acids with pKa < 25, like malonates) typically attack the allyl group directly (outer-sphere attack).[2][5] "Hard" nucleophiles (pKa > 25) may coordinate to the metal first, leading to different selectivity profiles.[1][2] The nucleophile's size also matters; a bulky nucleophile will favor the more accessible terminus.[2]

-

Reaction Conditions: Solvent, temperature, and additives can tip the regiochemical balance. For instance, in allylic amination, the presence of a base can prevent the isomerization of the kinetically favored branched product to the thermodynamically more stable linear product.[11][12]

Q2: Can you explain the difference between "steric" and "electronic" effects in this context?

Certainly. These two concepts describe the fundamental forces that influence a reaction's outcome.

-

Steric Effects relate to the physical size and shape of molecules and ligands.[13] In allylation, a bulky ligand can physically block the nucleophile from approaching one of the allylic carbons, forcing it to attack the other, more accessible carbon. This is a classic strategy to favor the formation of linear products from 1,3-disubstituted allyl substrates.[13][14]

-

Electronic Effects relate to the distribution of electron density in the substrate and catalyst.[15] Electron-donating ligands, for example, can increase the electron density on the palladium center, which in turn affects the charge distribution on the π-allyl intermediate and influences the site of nucleophilic attack.[7][16] Similarly, electron-withdrawing or -donating groups on the allylic substrate can make one terminus more electrophilic (electron-poor) and thus more susceptible to attack.

These effects are not mutually exclusive and often operate in concert to determine the final product ratio.[8]

Q3: What is the basic catalytic cycle for a Palladium-catalyzed allylation?

The most widely accepted mechanism is for the Tsuji-Trost reaction.[1][10] It proceeds through several key steps, which dictate the stereochemical and regiochemical outcome.

-

Coordination: The Pd(0) catalyst coordinates to the double bond of the allylic substrate.

-

Oxidative Addition: The palladium atom inserts into the carbon-leaving group bond, forming a cationic (η³-allyl)palladium(II) intermediate. The leaving group is expelled. This step typically occurs with inversion of stereochemistry at the carbon center.[1]

-

Nucleophilic Attack: The nucleophile attacks one of the two termini of the η³-allyl complex. For soft nucleophiles, this is an "outer-sphere" attack on the face opposite the palladium atom, resulting in a second inversion of stereochemistry.[1][5]

-

Reductive Elimination/Decomplexation: The Pd(0) catalyst is regenerated and decomplexates from the newly formed product.

The overall stereochemistry is a net retention because of the double inversion process.[1]

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Part 2: Troubleshooting Guides

This section is formatted as a direct Q&A to address specific experimental challenges.

Problem 1: My reaction gives almost exclusively the linear product, but the branched isomer is my target.

This is a common challenge, as many standard palladium systems favor the thermodynamically more stable, less substituted linear product.

-

Cause A: Catalyst Choice

-

Your palladium catalyst system may be intrinsically biased towards linear selectivity.

-

Solution 1: Switch to an Iridium Catalyst. Iridium-catalyzed allylic alkylations are renowned for their high selectivity for branched products, often complementary to palladium.[3][4][17] A typical starting point is using [Ir(COD)Cl]₂ as a precursor with a phosphoramidite or related ligand.

-

Solution 2: Modify Your Palladium System with Bulky Ligands. While Pd systems often favor linear products, this can be overridden. Employing sterically demanding phosphine ligands (e.g., bulky biaryl phosphines or phosphoramidites) can block the more accessible terminus of the π-allyl intermediate, forcing the nucleophile to attack the more substituted carbon.[9][18]

-

-

Cause B: Thermodynamic Control

-

The branched product may be forming initially (as the kinetic product) but then isomerizing to the more stable linear product under the reaction conditions.[11]

-

Solution 1: Add a Non-nucleophilic Base. The isomerization process can be promoted by trace acids.[11][12] Adding a mild, non-nucleophilic base can neutralize these acidic species and "trap" the kinetic branched product before it can rearrange.

-

Solution 2: Lower the Reaction Temperature. Isomerization often has a higher activation energy than the initial product formation. Running the reaction at a lower temperature can significantly slow down or prevent the conversion of the branched to the linear isomer.

-

Problem 2: My reaction is selective for the branched product, but I need the linear isomer.

This situation is less common with standard palladium catalysis but can occur, especially with certain substrate types or specialized ligands.

-

Cause A: Sterically Encumbered Substrate or Nucleophile

-

If your allylic substrate has a very bulky substituent at the less-substituted (C1) position and a smaller one at the more-substituted (C3) position, sterics may direct the attack to C3.

-

Solution 1: Use a Smaller Ligand. Switch from a bulky ligand to a smaller one, like triphenylphosphine (PPh₃) or a ligand with a small bite angle.[19] This reduces the steric clash near the catalyst and allows the inherent substrate/nucleophile preferences to dominate.

-

Solution 2: Use a Smaller Nucleophile. If possible, using a less sterically demanding nucleophile can facilitate attack at the more hindered position.

-

-

Cause B: Kinetic vs. Thermodynamic Control

-

You may be isolating the kinetic product.

-